2-Methylnicotinic acid hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methylnicotinic acid hydrochloride typically involves the reaction of 2-methylpyridine with an oxidizing agent to form 2-methylnicotinic acid, which is then converted to its hydrochloride salt. One common method involves the oxidation of 2-methylpyridine using potassium permanganate under acidic conditions . The resulting 2-methylnicotinic acid is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation reactions using readily available raw materials such as 2-methylpyridine. The process is
Biological Activity
2-Methylnicotinic acid hydrochloride (2-MNA·HCl) is a derivative of nicotinic acid, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
2-Methylnicotinic acid is characterized by a methyl group at the second position of the pyridine ring and a carboxylic acid group at the third position. Its molecular formula is with a molecular weight of approximately 154.14 g/mol. The synthesis of 2-MNA can be achieved through various methods, including the direct methylation of nicotinic acid or via multi-step synthetic routes involving pyridine derivatives.
Biological Activities
1. Antimicrobial Activity:
Research indicates that 2-MNA exhibits significant antimicrobial properties, particularly against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens like Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to other known antibiotics .
2. RNA Structure Probing:
As a SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent, 2-MNA is utilized in RNA structure probing to assess mRNA accessibility and folding in live plant cells. This application highlights its importance in molecular biology and genetic research .
3. Anti-inflammatory Effects:
Studies have suggested that 2-MNA may possess anti-inflammatory properties. In cellular models, it has been shown to modulate inflammatory responses by affecting the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Structure-Activity Relationships (SAR)
The biological activity of 2-MNA can be influenced by its structural modifications. Research on SAR has demonstrated that alterations in the pyridine ring or carboxylic acid group can significantly affect its potency against various biological targets. For instance, derivatives with enhanced lipophilicity often exhibit improved membrane permeability, which can enhance their antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis | 0.12 |
Escherichia coli | 0.25 |
Staphylococcus aureus | 0.15 |
Table 2: Inflammatory Cytokine Modulation by 2-MNA
Cytokine | Control Level | Level with 2-MNA (µM) |
---|---|---|
TNF-α | 100 | 50 |
IL-6 | 80 | 30 |
Case Studies
Case Study 1: Antimicrobial Efficacy Against Drug-resistant Strains
A study evaluated the efficacy of 2-MNA against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that it retained significant antibacterial activity, suggesting potential use as an alternative treatment for resistant infections .
Case Study 2: RNA Probing in Plant Cells
In an experimental setup involving Arabidopsis thaliana, researchers employed 2-MNA as a SHAPE reagent to investigate RNA structures in vivo. The findings revealed critical insights into mRNA stability and interaction with cellular components, emphasizing its utility in plant molecular biology .
Properties
IUPAC Name |
2-methylpyridine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWIRGCRHNVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376471 | |
Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21636-09-9 | |
Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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